molecular formula C14H12ClN5S B12144764 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12144764
M. Wt: 317.8 g/mol
InChI Key: UVRMJQLOPIXSKY-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 4-pyridyl-1,2,4-triazole-4-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole-3-thiol
  • 5-(2-Chlorophenyl)-4-(4-pyridyl)-1,2,4-triazole-3-amine

Uniqueness

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chlorophenyl group with a pyridyl-triazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H12ClN5S

Molecular Weight

317.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H12ClN5S/c15-12-4-2-1-3-11(12)9-21-14-19-18-13(20(14)16)10-5-7-17-8-6-10/h1-8H,9,16H2

InChI Key

UVRMJQLOPIXSKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl

Origin of Product

United States

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